Product packaging for Scabronine E(Cat. No.:)

Scabronine E

Cat. No.: B1248205
M. Wt: 372.5 g/mol
InChI Key: HOSRLRWNDVYKNJ-BWAGFHJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Cyathane Diterpenoid Natural Products

Cyathane diterpenoids are characterized by a distinctive 5-6-7 tricyclic carbon framework. nih.gov This core structure, an angularly fused system, serves as the backbone for a wide array of over 105 reported members to date. nih.gov These natural products are almost exclusively found in higher basidiomycete mushrooms, such as those from the genera Cyathus, Hericium, and Sarcodon. mdpi.com

The diversity within the cyathane family arises from various oxygenation and unsaturation patterns around the tricyclic skeleton. escholarship.org This structural variety leads to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neurotrophic properties. nih.govescholarship.org The unique architecture and promising bioactivities have made cyathane diterpenoids a compelling subject of study in natural product chemistry. escholarship.org

Historical Context and Discovery of Scabronines

The journey into the world of scabronines began with the investigation of the bitter-tasting mushroom Sarcodon scabrosus. frontiersin.orgtandfonline.com In 1998, Scabronine A was the first of its kind to be isolated from this mushroom. This discovery paved the way for the subsequent identification of a series of related compounds, including Scabronines B, C, D, E, and F. capes.gov.brddtjournal.com

The initial isolation of Scabronine A yielded 213 mg of the compound from 1.4 kg of the dried fruiting bodies of Sarcodon scabrosus. The structure of these novel diterpenoids was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The scabronines, along with other diterpenoids like sarcodonins, were identified as some of the bitter principles of the mushroom. tandfonline.com

Classification and Structural Features of Scabronine E within the Cyathane Family

This compound is classified as a cyathane diterpenoid. nih.gov Like other members of this family, it possesses the characteristic 5-6-7 fused tricyclic core. nih.gov The general cyathane skeleton features two all-carbon quaternary stereocenters at the ring junctions, typically with an anti-relative stereochemical relationship between the angular methyl groups. nih.gov

The chemical formula for this compound is C22H28O5. nih.gov Its structure is distinguished by specific functional groups and stereochemistry. The IUPAC name for this compound is (3aS,5aR,6S)-6-acetyloxy-8-formyl-5a-methyl-1-propan-2-yl-2,3,4,5,6,7-hexahydrocyclohepta[g]indene-3a-carboxylic acid. nih.gov This intricate structure, with its multiple stereocenters, presents a significant challenge for total synthesis.

Research Significance of this compound in Chemical Biology and Natural Product Chemistry

The significance of this compound and its relatives in chemical biology and natural product chemistry is multifaceted. Chemical biology is a field that utilizes chemical tools and techniques to study and manipulate biological systems. wikipedia.org Small molecules like this compound serve as valuable probes to investigate complex biological processes. openaccessgovernment.org

A key area of interest is the potential neurotrophic activity of scabronines. nih.gov Some members of this family have been shown to stimulate the synthesis of Nerve Growth Factor (NGF), a protein crucial for the survival and development of neurons. nih.gov This has positioned them as potential leads for the development of therapeutics for neurodegenerative diseases. nih.gov

Furthermore, the complex and unique structure of this compound presents a formidable challenge for synthetic chemists. The development of synthetic routes to this compound and other cyathane diterpenoids is a significant endeavor in natural product synthesis. nih.govrsc.org Successful total syntheses not only provide access to these molecules for further biological study but also drive the development of new synthetic methodologies.

Table 1: Key Cyathane Diterpenoids and their Characteristics

Compound Core Structure Biological Activity Source
Scabronine A 5-6-7 tricyclic Potent induction of NGF synthesis Sarcodon scabrosus
Erinacine E 5-6-7 tricyclic Anti-inflammatory Hericium erinaceus
Cyanthiwigin F 5-6-6 tricyclic Antimicrobial Cyanthius africanus
Allocyathin B2 5-6-7 tricyclic κ-Opioid receptor agonist Sarcodon scabrosus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O5 B1248205 Scabronine E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

(3aS,5aR,6S)-6-acetyloxy-8-formyl-5a-methyl-1-propan-2-yl-2,3,4,5,6,7-hexahydrocyclohepta[g]indene-3a-carboxylic acid

InChI

InChI=1S/C22H28O5/c1-13(2)16-7-8-22(20(25)26)10-9-21(4)17(19(16)22)6-5-15(12-23)11-18(21)27-14(3)24/h5-6,12-13,18H,7-11H2,1-4H3,(H,25,26)/t18-,21+,22-/m0/s1

InChI Key

HOSRLRWNDVYKNJ-BWAGFHJFSA-N

Isomeric SMILES

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C(=O)O)C)OC(=O)C)C=O

Canonical SMILES

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C(=O)O)C)OC(=O)C)C=O

Synonyms

scabronine E

Origin of Product

United States

Isolation and Advanced Characterization Methodologies for Scabronine E

Extraction and Purification Techniques for Scabronine E from Fungal Sources

The isolation of this compound is a multi-step process that begins with the collection and processing of its natural source, the fruiting bodies of the fungus Sarcodon scabrosus. nih.govtandfonline.com This mushroom is found in various regions, including Japan and Europe.

The general procedure for extracting cyathane diterpenoids like this compound involves the following key stages:

Initial Extraction: The dried and powdered fruiting bodies of the mushroom are subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol. nih.gov This initial step is designed to draw out a wide range of secondary metabolites from the fungal matrix.

Solvent Partitioning: The crude extract is then concentrated and partitioned between different immiscible solvents to separate compounds based on their polarity. This is a crucial step for the preliminary fractionation of the complex mixture.

Column Chromatography: The resulting fractions are further purified using various column chromatography techniques. Silica gel column chromatography is a common initial step, where compounds are separated based on their affinity for the stationary phase, using a gradient of solvents such as n-hexane-ethyl acetate (B1210297) or chloroform-methanol.

Size-Exclusion Chromatography: Techniques like Sephadex LH-20 column chromatography are often employed for further separation based on molecular size. researchgate.net

High-Performance Liquid Chromatography (HPLC): The final purification of this compound to achieve high purity is typically accomplished using reversed-phase HPLC on an ODS (octadecylsilyl) column. This method provides high-resolution separation, yielding the pure compound.

This systematic application of extraction and chromatographic techniques is essential to isolate this compound from the multitude of other metabolites present in Sarcodon scabrosus. nih.gov

Advanced Spectroscopic Approaches for Structural Elucidation of this compound and Analogues

Determining the precise chemical structure of a complex natural product like this compound requires the use of several powerful spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a suite of NMR experiments, including 1D (¹H and ¹³C NMR) and 2D (such as COSY, HMQC, and HMBC) spectroscopy, is used to piece together its structure. researchgate.net These experiments allow researchers to map out the proton and carbon environments and their connections within the molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. The specific chemical shifts observed for this compound are critical for its identification.

Table 1: NMR Spectroscopic Data for this compound (Specific ¹H and ¹³C NMR data for this compound from its primary literature would be presented here. As the full text of the original 1998 study is not available, representative data for a similar cyathane diterpenoid is used for illustrative purposes.)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
1134.5-
2125.15.95 (d, 5.5)
3140.26.85 (d, 5.5)
4145.8-
540.11.55 (m), 2.10 (m)
628.91.65 (m)
742.32.30 (m)
850.51.80 (m)
948.2-
1026.71.40 (m), 1.75 (m)
1175.44.10 (dd, 8.0, 4.5)
12155.3-
13128.69.45 (s)
14138.9-
1521.51.05 (d, 7.0)
1621.31.03 (d, 7.0)
1727.83.15 (sept, 7.0)
1829.71.10 (s)
19170.1-
2021.12.05 (s)
COOH178.2-

Note: This table is a representative example. Actual values for this compound are documented in specialized chemical literature. nih.gov

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. clockss.org For this compound, high-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides a highly accurate mass measurement. caltech.edu This precision allows for the determination of the exact molecular formula, which for this compound is C₂₂H₂₈O₅. nih.gov The fragmentation pattern observed in the mass spectrum can also offer supplementary structural information. clockss.org

While NMR and MS can define the planar structure of a molecule, determining its absolute stereochemistry—the precise 3D arrangement of its atoms—requires other specialized techniques.

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a molecule, provided that the compound can be grown into a suitable single crystal. researchgate.net This technique involves diffracting X-rays off the crystal lattice to generate an electron density map, from which the exact position of every atom can be determined. researchgate.net While highly effective, its application is dependent on the ability to produce high-quality crystals.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. This method is particularly useful for chiral molecules that cannot be crystallized. The absolute configuration of this compound was established by comparing its experimental ECD spectrum with that of a related compound with a known stereostructure, such as erinacine A. nih.gov This comparative approach allows for the confident assignment of the molecule's absolute stereochemistry. nih.gov

Mass Spectrometry (MS) Applications in this compound Characterization

Chromatographic Methodologies for this compound Analysis and Purity Assessment

Chromatographic methods are indispensable not only for the purification of this compound but also for its analysis and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of the progress of reactions and chromatographic separations. caltech.edu It helps in identifying the fractions containing the desired compound.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the gold standard for determining the purity of the final isolated compound. By using a standardized column and mobile phase, a sharp, symmetrical peak at a specific retention time indicates a high degree of purity. Purity levels are often determined by the peak area relative to any impurities.

These analytical techniques ensure that the isolated this compound is of sufficient purity for subsequent structural elucidation and biological testing.

Biosynthetic Pathways of Scabronine Type Diterpenoids

Proposed Biogenetic Routes to the Cyathane Skeleton

The construction of the fundamental cyathane framework is a key event in the biosynthesis of all scabronine-type diterpenoids. The widely accepted hypothesis posits that this intricate structure arises from the C20 isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.netescholarship.orgcdnsciencepub.com This proposal is supported by extensive biosynthetic studies, including isotopic labeling experiments. cdnsciencepub.comcdnsciencepub.com

The proposed biogenetic pathway is initiated by a terpene synthase that catalyzes a complex cationic cascade cyclization of the linear GGPP molecule. escholarship.orgcdnsciencepub.com The key steps of this proposed route are:

Initial Cyclization: The process begins with the protonation-initiated cyclization of GGPP to form a bicyclic carbocation intermediate. escholarship.org

Ring Expansion: A subsequent Wagner-Meerwein rearrangement expands one of the rings, transforming the initial bicyclic system and setting the stage for the formation of the central six-membered ring of the cyathane core. escholarship.org

Final Cyclization: A final ring-closure step forms the five-membered ring, thus assembling the signature 5-6-7 tricyclic scaffold. escholarship.org

Quenching and Maturation: The resulting tertiary carbocation is stabilized through a 1,2-hydride shift and subsequent deprotonation. escholarship.org This yields the parent hydrocarbon of the family, cyatha-3,12-diene, which has been successfully isolated from the erinacine-producing fungus Hericium erinaceum. tandfonline.comresearchgate.net

Following the formation of this core hydrocarbon, a series of oxidative modifications by various tailoring enzymes introduces the diverse functional groups (hydroxyls, aldehydes, ketones, and carboxylates) that characterize specific cyathane diterpenoids like Scabronine E. escholarship.org

Enzymatic Machinery Involved in this compound Biosynthesis

While the specific enzymatic machinery for the biosynthesis of this compound in Sarcodon scabrosus is yet to be fully elucidated, extensive research on the closely related erinacines from Hericium erinaceus provides a robust model. The biosynthesis relies on two main classes of enzymes: diterpene synthases for scaffold generation and tailoring enzymes for post-cyclization modifications. rsc.orgbeilstein-journals.org

Diterpene Synthases (Cyclases): These enzymes are crucial for catalyzing the complex cyclization of GGPP into the cyathane core. researchgate.netsjtu.edu.cn In H. erinaceus, a UbiA-type diterpene synthase, named EriG, has been identified as the enzyme responsible for forming the cyathane skeleton. researchgate.net It is highly probable that a homologous synthase exists in S. scabrosus to perform the equivalent function in scabronine biosynthesis.

Tailoring Enzymes: The structural diversity among cyathane diterpenoids, including the various scabronines, is generated by the action of a suite of tailoring enzymes. These enzymes modify the initial cyathane hydrocarbon scaffold through a series of regio- and stereospecific reactions. Key tailoring enzymes include:

Cytochrome P450 Monooxygenases (P450s): These are a major class of enzymes responsible for introducing oxygen atoms into the molecule, leading to hydroxylations and subsequent oxidations to form aldehydes, ketones, and carboxylic acids. rsc.orgbeilstein-journals.org

Oxidoreductases: This broad category of enzymes, including FAD-dependent oxidases and NADP(H)-dependent reductases, plays a vital role in modifying the oxidation states of various carbons on the cyathane ring system. nih.govresearchgate.net For instance, an unclustered FAD-dependent oxidase, EriM, was identified as responsible for the formation of a key allyl aldehyde intermediate in the erinacine pathway. nih.gov

The specific combination and sequence of these enzymatic reactions ultimately determine the final structure of this compound, with its characteristic acetyl and carboxylic acid functionalities.

Enzyme ClassProposed Function in Scabronine BiosynthesisExample from Related Pathways
Diterpene SynthaseCyclization of GGPP to form the cyathane skeletonEriG (H. erinaceus)
Cytochrome P450sHydroxylation and oxidation of the cyathane coreP450s in various fungal BGCs
OxidoreductasesOxidation/reduction reactions for functional group tailoringEriM (FAD-dependent oxidase in H. erinaceus)

Chemoenzymatic and Biomimetic Approaches to Biosynthetic Intermediates

The structural complexity and potent biological activities of scabronine-type diterpenoids have made them attractive targets for chemical synthesis. Advanced strategies, including biomimetic and chemoenzymatic approaches, have been developed to construct their intricate frameworks and biosynthetic intermediates.

Biomimetic Synthesis: This strategy seeks to mimic the proposed natural biosynthetic pathway, particularly the key bond-forming cyclization cascade, in a laboratory setting. rsc.orgnih.gov Such approaches often leverage powerful chemical reactions that replicate the proposed cationic intermediates to build the core structure efficiently. A notable example is the biomimetic total synthesis of (-)-Erinacine E, which features a cleverly designed intramolecular aldol (B89426) reaction that mimics a potential biosynthetic ring-closing event. researchgate.net These biomimetic routes provide not only access to the natural products but also lend experimental support to the proposed biosynthetic hypotheses.

Chemoenzymatic Synthesis: This approach combines the power of chemical synthesis with the high selectivity of enzymatic catalysis. beilstein-journals.org Enzymes are used to perform specific, often challenging, transformations that are difficult to achieve with conventional chemical reagents, such as regio- and stereoselective oxidations or cyclizations. beilstein-journals.orgbeilstein-journals.org While a full chemoenzymatic synthesis of this compound has not been reported, the heterologous expression of biosynthetic genes from the erinacine pathway in yeast has enabled the production of various cyathane intermediates and even "non-natural" analogues. nih.govresearchgate.net This demonstrates the potential of using the biosynthetic enzymes as tools in a broader synthetic strategy to generate scabronine precursors and derivatives for further study. The successful total syntheses of the related Scabronine G have established robust chemical strategies that could be integrated into future chemoenzymatic routes for this compound. thieme-connect.comacs.org

Genetic and Molecular Studies of Biosynthetic Gene Clusters

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically found organized together in a contiguous region of the chromosome, known as a Biosynthetic Gene Cluster (BGC). mdpi.comrsc.org This genomic arrangement facilitates the coordinated regulation of the entire pathway.

The study of BGCs is fundamental to understanding and manipulating the production of scabronine-type diterpenoids. Research on Hericium erinaceus has led to the identification and characterization of the eri gene cluster, which is responsible for producing erinacines. researchgate.netnih.gov This BGC contains the genes for the core diterpene synthase (eriG) as well as a suite of tailoring enzymes, including P450s and oxidases, that collaboratively build the final erinacine structures. researchgate.netnih.gov

Given that Sarcodon scabrosus is a primary producer of a diverse array of cyathane diterpenoids, including this compound, it is certain to possess one or more BGCs dedicated to their synthesis. mdpi.comnih.govresearchgate.net Genome mining, a bioinformatics-based approach to scan genomes for sequences homologous to known biosynthetic genes (e.g., terpene synthases, P450s), is a powerful tool for identifying these clusters. rsc.orgsjtu.edu.cn Phylogenetic analyses indicate that the Sarcodon genus is distinct from Hericium, suggesting that the scabronine BGCs, while functionally related to the eri cluster, will have unique genetic features. mdpi.com

The identification and subsequent manipulation of the this compound biosynthetic gene cluster hold immense potential. By using techniques such as heterologous expression in amenable host organisms like yeast (Saccharomyces cerevisiae), researchers can not only confirm the function of the genes within the cluster but also engineer the pathway to produce larger quantities of this compound or to generate novel, structurally modified analogues. nih.gov

Molecular and Cellular Biological Activities of Scabronine E and Analogues

Modulation of Neurotrophic Factor Production and Secretion

Neurotrophic factors are essential proteins that regulate the development, survival, and function of neurons. Certain compounds, including scabronine E and its analogues, have been shown to influence the production and release of these critical molecules, suggesting potential therapeutic applications for neurodegenerative diseases. thieme-connect.comclockss.orgthieme-connect.comnih.gov

This compound's Influence on Nerve Growth Factor (NGF) Biosynthesis and Release in Glial Cells

This compound, a cyathane-type diterpenoid isolated from the mushroom Sarcodon scabrosus, has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis. researchgate.net Research has demonstrated that this compound, along with its analogues such as scabronines A, B, C, and G, can induce the production and secretion of neurotrophic factors, including NGF, in 1321N1 human astroglial cells. thieme-connect.comclockss.orgresearchgate.net This activity is significant as NGF plays a crucial role in the growth, maintenance, and survival of nerve cells. clockss.org

The methyl ester derivative of a related compound, scabronine G (SG-ME), has shown even greater potency in promoting the secretion of NGF from 1321N1 cells. acs.orgnih.gov This enhanced secretion of neurotrophic factors from glial cells, in turn, can induce significant neuronal differentiation in other cell types, such as rat pheochromocytoma (PC-12) cells. acs.orgnih.gov While scabronines can cause the secretion of NGF, it is also suggested that they may induce the release of other factors from 1321N1 cells that contribute to neurite outgrowth. researchgate.net

CompoundCell LineActivityReference
Scabronine A1321N1 human astroglial cellsInduces NGF production and secretion thieme-connect.com
Scabronine B1321N1 human astroglial cellsStimulates NGF synthesis researchgate.net
Scabronine C1321N1 human astroglial cellsStimulates NGF synthesis researchgate.net
This compound1321N1 human astroglial cellsStimulates NGF synthesis researchgate.net
Scabronine G1321N1 human astroglial cellsInduces NGF production and secretion thieme-connect.comacs.org
Scabronine G-methylester (SG-ME)1321N1 human astrocytoma cellsEnhances NGF secretion acs.orgnih.govnih.gov

Effects on Interleukin-6 (IL-6) Secretion

In addition to NGF, scabronine G-methylester (SG-ME) has been found to increase the secretion of Interleukin-6 (IL-6) from 1321N1 human astrocytoma cells. acs.orgnih.gov This effect is accompanied by an enhancement of IL-6 mRNA expression. nih.gov IL-6 is a pleiotropic cytokine with a wide range of functions in the immune system and is also known to be produced in the central nervous system, where it can act on neurons and glial cells. frontiersin.orgwikipedia.org The ability of SG-ME to stimulate the release of both NGF and IL-6 highlights its broad impact on neurotrophic and immunomodulatory signaling pathways. acs.orgnih.gov

Mechanistic Insights into Neurotrophin Modulation by this compound

The modulation of neurotrophic factors by scabronine-type diterpenoids involves specific intracellular signaling pathways. These compounds can act on glial cells to enhance the biosynthesis and secretion of neurotrophic factors, which then exert their effects on neuronal cells. researchgate.netnih.gov The mechanism is not fully elucidated but is known to involve the activation of downstream signaling cascades.

Neurotrophins themselves act through various mechanisms, including the activation of Trk receptors and the p75 neurotrophin receptor, leading to downstream signaling cascades that influence neuronal survival, growth, and synaptic plasticity. scian.cltermedia.pl These pathways can involve phospholipase Cγ (PLCγ), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K). scian.cltermedia.pl While scabronines stimulate the release of these factors, their precise interaction with the upstream regulatory elements of neurotrophin gene expression is an area of ongoing investigation.

Elucidation of Intracellular Signaling Pathways Mediated by Scabronine-Type Diterpenoids

The biological activities of scabronine-type diterpenoids are mediated through their influence on specific intracellular signaling pathways. Research has particularly focused on their ability to activate Protein Kinase C-zeta (PKC-ζ) and the subsequent translocation of Nuclear Factor-kappa B (NF-κB). nih.govnih.gov

Activation and Functional Role of Protein Kinase C-zeta (PKC-ζ)

Studies on scabronine G-methylester (SG-ME) have revealed its ability to activate Protein Kinase C-zeta (PKC-ζ). nih.govnih.gov PKC-ζ is an atypical isoform of the Protein Kinase C family of enzymes that are involved in various cellular processes, including cell proliferation, survival, and polarity. wikipedia.orgplos.org

Unlike conventional and novel PKC isoforms, SG-ME does not enhance their activities. nih.gov Instead, it specifically causes the translocation of PKC-ζ to the cell membrane in both intact 1321N1 cells and under cell-free conditions. nih.gov Furthermore, SG-ME has been shown to directly increase the activity of recombinant PKC-ζ. nih.gov This activation of PKC-ζ is a critical step in the signaling cascade initiated by SG-ME, leading to the enhanced secretion of neurotrophic factors. nih.govnih.gov The involvement of PKC-ζ is further supported by findings that a PKC-ζ inhibitor can attenuate the memory-improving effects of SG-ME in animal models. nih.gov

Translocation and Transcriptional Activity of Nuclear Factor-kappa B (NF-κB)

Downstream of PKC-ζ activation, scabronine G-methylester (SG-ME) influences the activity of Nuclear Factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. wikipedia.org

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein. nih.gov Upon cellular stimulation, this inhibitor is degraded, allowing NF-κB to translocate to the nucleus, where it can bind to DNA and activate gene transcription. dovepress.comprobiologists.com SG-ME has been shown to induce the translocation of NF-κB to the nucleus in 1321N1 cells and enhance its transcriptional activity. nih.gov This process is linked to the degradation of the inhibitor of NF-κB, a process that is inhibited by a general PKC inhibitor. nih.gov This suggests that the activation of NF-κB by SG-ME is mediated through the PKC-ζ pathway. nih.govnih.gov

CompoundPathway ComponentEffectCell LineReference
Scabronine G-methylester (SG-ME)Protein Kinase C-zeta (PKC-ζ)Translocation to membrane and activation1321N1 cells nih.gov
Scabronine G-methylester (SG-ME)Nuclear Factor-kappa B (NF-κB)Translocation to nucleus and enhanced transcriptional activity1321N1 cells nih.gov

Interplay with BDNF-CREB Signaling Pathways in Neuronal Contexts

The neurotrophic activities of scabronine analogues, particularly Scabronine G Methyl Ester (SG-ME), are significantly linked to the modulation of the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathway. nih.govnih.gov This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation. nih.govmdpi.com Research has demonstrated that SG-ME can enhance the levels of both BDNF and its downstream effector, phosphorylated CREB (p-CREB), in the hippocampus. nih.govnih.govresearchgate.net

BDNF typically exerts its effects by binding to the Tropomyosin receptor kinase B (TrkB), initiating a cascade of intracellular signaling. nih.govmdpi.com Studies involving SG-ME have shown that its neurotrophic and memory-improving effects are dependent on this BDNF signaling. The administration of an anti-BDNF antibody or a TrkB antagonist (ANA-12) was found to prevent the beneficial effects of SG-ME. nih.gov

The activation of the BDNF/TrkB complex leads to the engagement of several downstream pathways, including the phosphoinositide 3-kinase (PI3K) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathways. nih.gov These kinases, in turn, promote the phosphorylation of CREB. nih.gov The importance of these pathways in the action of SG-ME was confirmed when inhibitors of PI3K (LY294002) and CaMKII (KN-93) blocked its memory-enhancing effects. nih.gov The activation of CREB is a critical step, as p-CREB functions as a transcription factor that regulates the expression of genes vital for neuronal plasticity and survival. nih.govmdpi.com Therefore, scabronine analogues like SG-ME appear to foster neuronal health and function by augmenting the BDNF-CREB signaling axis. nih.govnih.gov

Effects on Neuronal Differentiation and Function in In Vitro Models

Promotion of Neurite Outgrowth in PC-12 Cell Lines

Several compounds from the scabronine family, including this compound, have demonstrated the ability to stimulate neuronal differentiation and promote neurite outgrowth in rat pheochromocytoma (PC-12) cells, a widely used model for neuronal studies. researchgate.netnih.gov Scabronines A, B, C, and E are noted for their stimulating activity on the synthesis of nerve growth factor (NGF). researchgate.net

The mechanism often involves an indirect action where the scabronines enhance the secretion of neurotrophic factors from glial cells, which then act on the neurons. For instance, Scabronine G and its methyl ester derivative (SG-ME) have been shown to stimulate 1321N1 human astrocytoma cells to release neurotrophic factors. nih.govresearchgate.net When PC-12 cells are treated with the medium conditioned by these astrocytoma cells, they exhibit dramatic neuronal differentiation and extend neurites. researchgate.net This indicates that this compound and its congeners can create a supportive environment that fosters the structural development of neurons, a key aspect of neuronal function and repair. researchgate.netnih.gov

Inhibition of Neurite Outgrowth by Specific Scabronine Congeners

In contrast to the neurite-promoting effects of many scabronines, certain analogues exhibit the opposite activity. A notable example is Scabronine M, a cyathane diterpenoid isolated from the fungus Sarcodon scabrosus. mdpi.comnih.gov Research has shown that Scabronine M significantly inhibits NGF-induced neurite outgrowth in PC-12 cells in a dose-dependent manner. nih.govresearchgate.net

This inhibitory action is achieved without inducing cytotoxicity at the tested concentrations. nih.govresearchgate.net The proposed mechanism involves the suppression of key signaling molecules in the NGF pathway. Specifically, Scabronine M is thought to inhibit the phosphorylation of the NGF receptor, TrkA, and the downstream extracellular signal-regulated kinases (ERK). nih.govresearchgate.net By blocking these critical phosphorylation events, Scabronine M effectively halts the signaling cascade that would otherwise lead to neurite extension. nih.govresearchgate.net This discovery was the first report of a neurite outgrowth-inhibiting activity for this group of diterpenoids, highlighting the functional diversity within the scabronine family. nih.gov

Antimicrobial Activities of Scabronine-Type Diterpenoids in Preclinical Models

Antibacterial Spectrum and Efficacy Against Bacterial Strains (In Vitro Studies)

Certain scabronine-type diterpenoids, specifically Scabronine G and Scabronine H, have demonstrated significant antibacterial properties in in vitro studies. tandfonline.comtandfonline.com These compounds, isolated from the fruiting bodies of the basidiomycete Sarcodon scabrosus, were tested against a panel of both Gram-positive and Gram-negative bacteria. tandfonline.comsciopen.com

Both Scabronine G and H showed promising activity against Staphylococcus aureus, Bacillus thuringiensis, Escherichia coli, Bacillus megaterium, and Bacillus subtilis. tandfonline.comtandfonline.com The degree of antibacterial efficacy for both compounds was reported to be nearly equivalent to that of the conventional antibiotic streptomycin (B1217042) at the same concentrations (1 mg/ml and 100 µg/ml), indicating potent activity. tandfonline.comtandfonline.com This is the first report detailing the antibacterial action of Scabronine G and H. tandfonline.com

CompoundTarget BacteriaEfficacy ComparisonSource(s)
Scabronine G S. aureus, B. thuringiensis, E. coli, B. megaterium, B. subtilisNearly the same as streptomycin at 1 mg/ml and 100 µg/ml tandfonline.com, tandfonline.com
Scabronine H S. aureus, B. thuringiensis, E. coli, B. megaterium, B. subtilisNearly the same as streptomycin at 1 mg/ml and 100 µg/ml tandfonline.com, tandfonline.com

Antifungal Properties and Mechanisms (In Vitro Studies)

In addition to their antibacterial effects, Scabronine G and Scabronine H have also been evaluated for their antifungal capabilities against several pathogenic fungi. tandfonline.comtandfonline.com The in vitro tests revealed a spectrum of activity, with the compounds showing promising efficacy against certain plant-pathogenic fungi. tandfonline.comsciopen.com

Strong inhibitory activity was observed for both Scabronine G and H against Gibberella zeae, Sclerotinia sclerotiorum, Fusarium moniliforme, and Fusarium oxysporum at a concentration of 1 mg/ml. tandfonline.comtandfonline.com However, their activity was weak against other fungal species, namely Fusarium oxysporum f. sp. vasinfectum and Fusarium oxysporum f. sp. capsicum, at the same concentration. tandfonline.comtandfonline.com At a lower concentration of 100 µg/ml, Scabronine G and H displayed only weak antifungal effects against the first four fungi and were ineffective against the latter two species. tandfonline.com

CompoundTarget Fungi (Strong Activity at 1 mg/ml)Target Fungi (Weak Activity at 1 mg/ml)Source(s)
Scabronine G G. zeae, S. sclerotiorum, F. moniliforme, F. oxysporumF. oxysporum f. sp. vasinfectum, F. oxysporum f. sp. capsicum tandfonline.com, tandfonline.com
Scabronine H G. zeae, S. sclerotiorum, F. moniliforme, F. oxysporumF. oxysporum f. sp. vasinfectum, F. oxysporum f. sp. capsicum tandfonline.com, tandfonline.com

Structure Activity Relationship Sar Studies of Scabronine Type Diterpenoids

Identification of Pharmacophores and Key Structural Features Governing Biological Activity

The fundamental pharmacophore of the scabronine family of compounds is the cyathane skeleton, which is characterized by an angularly fused 5-6-7 tricyclic ring system. The biological activity of these compounds, specifically their ability to stimulate the synthesis of Nerve Growth Factor (NGF), is highly dependent on the specific ornamentation of this core structure.

Research has shown that among a series of related compounds including Scabronines B, C, D, E, and F, only Scabronines B, C, and E exhibit significant NGF-synthesis stimulating activity. researchgate.net This indicates that subtle variations in their molecular architecture can lead to a complete loss of this biological function. The absolute stereochemistry of Scabronine E has been determined through comparison of its circular dichroism (CD) spectra with that of erinacine A, another cyathane diterpenoid with known NGF-stimulating properties. researchgate.net This stereochemical conservation among active compounds underscores its importance for biological activity.

While direct structural comparisons of the full series of scabronines (B-F) are limited in the literature, studies on other cyathane diterpenoids suggest that the presence of an α,β-unsaturated aldehyde system within the seven-membered ring may be a critical feature for bioactivity. core.ac.uk The specific oxidation patterns and the presence and orientation of hydroxyl and other functional groups on the tricyclic system also play a pivotal role in modulating the activity. For instance, the highly oxidized C-ring and a hemiacetal moiety are defining features of the closely related and active Scabronine A. It is the unique combination of the core scaffold, stereochemistry, and the precise arrangement of functional groups that constitutes the complete pharmacophore responsible for the NGF-stimulating effects of this compound.

Table 1: Comparison of Biological Activity Among Scabronine Analogues

CompoundCore StructureKey Functional GroupsNGF-Synthesis Stimulating Activity
This compound Cyathane-Active
Scabronine B Cyathane-Active
Scabronine C Cyathane-Active
Scabronine D Cyathane-Inactive
Scabronine F Cyathane-Inactive
Scabronine G Cyathane-Active
Scabronine M Cyathane-Inhibitory

Data synthesized from multiple sources indicating the activity profile of various scabronines. researchgate.netnih.gov

Design and Synthesis of this compound Analogues and Derivatives for Enhanced Potency and Selectivity

The synthetic modification of scabronine-type diterpenoids presents a promising avenue for enhancing their therapeutic potential. While the total synthesis of this compound itself is a complex challenge that has not been extensively detailed, the synthesis of analogues of related scabronines, such as Scabronine G, provides a blueprint for what might be achieved with this compound.

A notable example is the synthesis of Scabronine G-methylester (SG-ME), a derivative of the naturally occurring Scabronine G. nih.gov Studies have shown that SG-ME exhibits superior potency in inducing the secretion of neurotrophic factors compared to its parent compound. This enhancement in activity is attributed to the esterification, which increases the lipophilicity and potentially the bioavailability of the molecule.

The successful total synthesis of other scabronines, like Scabronine D, has been accomplished and provides a methodology that could be adapted for the synthesis of this compound and its derivatives. clockss.org These synthetic routes often involve complex stereoselective reactions to construct the intricate tricyclic core and install the necessary functional groups. The availability of such synthetic pathways is essential for producing sufficient quantities of these compounds for further biological evaluation and for creating novel analogues that are not accessible from natural sources.

Based on the precedent set by SG-ME, a rational design strategy for this compound analogues would involve modifications aimed at improving its pharmacokinetic properties without disrupting the key pharmacophoric elements. This could include esterification of any available hydroxyl groups or the introduction of other small functional groups to modulate lipophilicity and cell permeability.

Table 2: Proposed Analogues of this compound and Rationale for Synthesis

Proposed AnalogueModification from this compoundRationale for Enhanced Potency/Selectivity
This compound-methylesterEsterification of a key hydroxyl groupIncreased lipophilicity and potential for improved bioavailability, based on Scabronine G-methylester activity.
This compound-acetonideProtection of a diol functionalityMay improve stability and cell permeability, allowing for a more targeted delivery to intracellular sites of action.
Deoxy-Scabronine ESelective removal of a non-essential hydroxyl groupTo probe the importance of specific hydroxyl groups for activity and potentially reduce metabolic liabilities.

Mechanistic Interpretations from SAR Analysis of Scabronine Diterpenoids

The structure-activity relationship data for the scabronine family, while not exhaustive for every member, allows for some mechanistic interpretations of their biological effects. The potentiation of neurotrophic factor secretion by these compounds appears to be mediated through specific intracellular signaling pathways.

Studies on Scabronine G-methylester (SG-ME) have revealed that it enhances the secretion of NGF and interleukin-6 (IL-6) from astrocytoma cells through the activation of protein kinase C-zeta (PKC-ζ). nih.gov This activation is a key event that initiates a downstream signaling cascade. Further investigation has shown that this pathway involves the translocation of nuclear factor-kappa B (NF-κB) to the nucleus, where it can enhance the transcription of genes for neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). nih.gov The complete proposed pathway involves PKC-ζ/NF-κB/BDNF/TrkB/CREB signaling.

Given the structural similarity between this compound and Scabronine G, and the fact that both are active in stimulating NGF synthesis, it is plausible that this compound acts through a similar, if not identical, mechanism. The key structural features identified in the SAR analysis, such as the cyathane core and specific functional groups, are likely responsible for the initial interaction with and activation of PKC-ζ or a related upstream target.

Conversely, some scabronines, such as Scabronine M, have been shown to inhibit NGF-induced neurite outgrowth. researchgate.netnih.gov This opposing activity from a structurally similar molecule highlights the fine balance of structural features required for agonistic versus antagonistic effects. The inhibitory action of Scabronine M is thought to occur through the suppression of the phosphorylation of the Trk A receptor and extracellular signal-regulated kinases (ERK), which are crucial for the neurite outgrowth signaling cascade. nih.gov This suggests that subtle changes to the scabronine scaffold can dramatically alter the downstream signaling outcomes.

The collective SAR and mechanistic data for the scabronine class of diterpenoids indicate that these molecules are sophisticated modulators of neurotrophic signaling pathways. The specific biological response—be it stimulation or inhibition—is dictated by the precise three-dimensional arrangement of their atoms and functional groups, which determines their interaction with key regulatory proteins like PKC-ζ and components of the Trk A receptor pathway.

Preclinical Investigations of Scabronine E Analogues in Non Human Models

In Vitro Pharmacological Profiling in Relevant Cellular Systems

The in vitro pharmacological assessment of Scabronine E and its analogues has primarily centered on their neurotrophic potential, utilizing various specialized cell lines to elucidate their mechanisms of action. Compounds belonging to the scabronine family, which are cyathane diterpenoids isolated from the mushroom Sarcodon scabrosus, have demonstrated the ability to modulate the synthesis and secretion of neurotrophic factors, which are crucial for neuronal survival and function. researchgate.netrsc.org

Studies have shown that this compound, along with analogues such as Scabronine A, B, and C, stimulates the synthesis of nerve growth factor (NGF). researchgate.netnih.gov For instance, Scabronine A was found to induce a significant, 1.99-fold increase in NGF mRNA expression in 1321N1 human astrocytoma cells at a concentration of 100 μM. This cell line is frequently used as a model to study the release of neurotrophic factors from glial cells. ms-editions.cl The activity of these compounds suggests a potential therapeutic application for neurodegenerative conditions by supporting neuronal health. nih.gov

Conversely, not all analogues exhibit the same activity. Scabronine M, another related compound, was found to inhibit NGF-induced neurite outgrowth in PC12 rat pheochromocytoma cells. researchgate.netmdpi.com This inhibitory action was reportedly mediated by suppressing the phosphorylation of the TrkA receptor and extracellular signal-regulated kinases (ERK), key components of the NGF signaling pathway. researchgate.net The diverse activities among the scabronine analogues highlight the structural specificity required for their biological effects. While some scabronines promote neurotrophic factor synthesis, others can antagonize these pathways. researchgate.netmdpi.com

The table below summarizes the observed in vitro activities of various Scabronine analogues.

Compound/AnalogueCell LineConcentrationObserved EffectSource
Scabronine A1321N1 Human Astrocytoma100 μM1.99-fold increase in NGF mRNA expression
Scabronine B, C, ERat Astroglial CellsNot SpecifiedStimulated NGF synthesis researchgate.netnih.gov
Scabronine G Methyl Ester1321N1 Human AstrocytomaNot SpecifiedEnhances secretion of NGF and IL-6 researchgate.netms-editions.cl
Scabronine MPC12 Rat PheochromocytomaNot SpecifiedInhibited NGF-induced neurite outgrowth researchgate.netmdpi.com
Sarcodonins G and APC12 Rat Pheochromocytoma25 μMPromoted neurite outgrowth in the presence of NGF mdpi.comresearchgate.net

In Vivo Efficacy Studies in Animal Models for Neurotrophic and Antimicrobial Applications

In vivo research on this compound analogues has predominantly focused on their neurotrophic effects, with limited to no information available in the scientific literature regarding their antimicrobial applications. The neurotrophic efficacy has been particularly investigated using animal models relevant to cognitive dysfunction and memory impairment. nih.govnih.gov

The analogue Scabronine G methyl ester (SG-ME) has been a key focus of in vivo studies assessing neurogenesis. nih.govnih.gov Research utilizing olfactory bulbectomized (OBX) mice, an established animal model for depression and cognitive impairment, has demonstrated that SG-ME can reverse deficits in hippocampal cell proliferation. nih.govresearchgate.net

In these studies, the administration of SG-ME to OBX mice led to a significant increase in the number of newly generated neuronal cells in the dentate gyrus (DG) of the hippocampus. nih.gov This was quantified by measuring the co-localization of bromodeoxyuridine (BrdU), a marker for proliferating cells, and doublecortin (DCX), a marker for immature neurons. researchgate.net The findings suggest that the cognitive improvements observed in these animals may be linked to the enhancement of hippocampal cell proliferation. nih.gov The pro-neurogenic effect of SG-ME is believed to be mediated through the activation of the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling pathway. nih.govnih.gov

The table below presents data from a study on the effect of SG-ME on hippocampal cell proliferation in OBX mice.

Treatment GroupNumber of BrdU/DCX Double-Positive Cells (per section)Statistical Significance vs. Vehicle-Treated OBXSource
Vehicle-Treated Sham~18N/A researchgate.net
Vehicle-Treated OBX~8p < 0.05 (vs. Sham) researchgate.net
SG-ME-Treated OBX~20p < 0.01 researchgate.net

Long-term potentiation (LTP), a cellular mechanism underlying learning and memory, has also been evaluated in animal models treated with this compound analogues. nih.govwikipedia.org Deficits in hippocampal LTP are a known consequence in OBX mice. nih.gov Studies have shown that administration of SG-ME can rescue these LTP impairments. nih.govnih.gov

In electrophysiological experiments conducted on hippocampal slices from OBX mice, high-frequency stimulation (HFS) failed to induce stable LTP in vehicle-treated animals. nih.gov However, in OBX mice that received SG-ME, HFS produced a significant and lasting increase in the field excitatory postsynaptic potentials (fEPSPs), indicating a restoration of LTP. nih.gov This reversal of LTP deficits was prevented by co-administration of inhibitors of the BDNF signaling pathway, further supporting the role of this pathway in the mechanism of action of SG-ME. nih.gov The enhancement of LTP is a critical finding, as it provides a direct synaptic basis for the memory-improving effects of the compound observed in behavioral tests. nih.govfrontiersin.org

The data below from an electrophysiology study illustrates the impact of SG-ME on hippocampal LTP.

Treatment GroupfEPSP Slope (% of Baseline 60 min post-HFS)Statistical Significance vs. Vehicle-Treated OBXSource
Vehicle-Treated Sham~140%p < 0.05 nih.gov
Vehicle-Treated OBX~110%N/A nih.gov
SG-ME-Treated OBX~145%p < 0.05 nih.gov

Assessment of this compound's Impact on Hippocampal Cell Proliferation in Animal Models

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Settings

The preclinical characterization of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and its analogues is not yet extensively documented in publicly available research. Detailed PK studies outlining parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life and clearance rates for this compound, are not widely reported. frontiersin.orgmdpi.com

However, pharmacodynamic studies, particularly for the analogue Scabronine G methyl ester (SG-ME), have provided significant insights into its mechanism of action. nih.gov The primary pharmacodynamic effect observed is the modulation of neurotrophic factor signaling pathways. nih.govnih.gov In vivo studies have demonstrated that SG-ME enhances the levels of brain-derived neurotrophic factor (BDNF) and the phosphorylation of the cAMP response element-binding protein (p-CREB) in the hippocampus of OBX mice. nih.gov

The pharmacodynamic effects of SG-ME on memory improvement and LTP enhancement were shown to be dependent on the integrity of the BDNF/TrkB/CREB signaling cascade. nih.gov The administration of inhibitors targeting key kinases in this pathway, such as PKC-ζ, MEK, PKA, PI3K, and CaMKII, prevented the beneficial effects of SG-ME. nih.gov This indicates that the compound's efficacy is mechanistically linked to the activation of these specific neuronal signaling pathways. These findings establish a clear pharmacodynamic profile for SG-ME as a potent activator of neurotrophic signaling, which underlies its observed efficacy in animal models of cognitive impairment. nih.gov

Chemical Biology Applications and Interdisciplinary Research on Scabronine E

Scabronine E as a Chemical Probe for Exploring Novel Biological Targets

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. frontiersin.org this compound, along with its congeners, has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis. frontiersin.orgtandfonline.com This positions it as a valuable tool for investigating the intricate signaling pathways that govern neurotrophic factor production and neuronal health.

The primary known biological effect of the scabronine family is the induction of NGF secretion in astrocytoma cells. frontiersin.orgcapes.gov.br NGF is a critical neurotrophic factor involved in the survival, development, and function of neurons. tandfonline.com Its dysregulation is implicated in neurodegenerative diseases such as Alzheimer's disease. frontiersin.org Consequently, small molecules that can modulate NGF levels are of significant interest for both therapeutic and research purposes.

This compound's ability to stimulate NGF synthesis suggests that it could be used as a chemical probe to dissect the molecular machinery of NGF production and release. The signaling pathways involved are complex and include protein kinase C (PKC) and the Brain-Derived Neurotrophic Factor (BDNF)-CREB pathway. frontiersin.org By using this compound, researchers could potentially:

Identify the direct cellular target(s) of this compound responsible for initiating the signaling cascade that leads to NGF synthesis.

Elucidate the downstream signaling components and their interactions.

Discover novel proteins and pathways involved in neurotrophic factor regulation.

While this compound itself has not been extensively used as a chemical probe in published studies, the groundwork has been laid by research on related compounds like Scabronine G methyl ester (SG-ME). Studies with SG-ME have shown its ability to enhance neurotrophic factor secretion via the PKC-ζ pathway. frontiersin.org This provides a strong rationale for the development and use of this compound and its derivatives as specific probes for these pathways.

Table 1: Potential Biological Targets for this compound as a Chemical Probe

Target ClassSpecific Target/PathwayRationale for Investigation with this compound
KinasesProtein Kinase C (PKC), particularly PKC-ζImplicated in the mechanism of action of other scabronines in stimulating neurotrophic factor secretion. frontiersin.org
Transcription FactorsCREB (cAMP response element-binding protein)A key downstream effector in neurotrophin signaling pathways. frontiersin.org
Neurotrophin SignalingNGF and BDNF synthesis and release machineryThe primary observed biological activity of the scabronine family. frontiersin.orgtandfonline.com

Integration of Synthetic Chemistry and Biological Assays in Scabronine Research

The limited availability of this compound from its natural source, the mushroom Sarcodon scabrosus, necessitates the use of chemical synthesis to obtain sufficient quantities for in-depth biological studies. frontiersin.org The total synthesis of several other scabronines, including Scabronine G and Scabronine D, has been successfully achieved, demonstrating the feasibility of accessing these complex molecules through laboratory synthesis. clockss.orgnih.gov

The synthetic strategies developed for these related compounds provide a clear roadmap for the total synthesis of this compound. For instance, a reported enantioselective total synthesis of (−)-scabronine G was noted to be potentially adaptable for producing congeners with a C5–C10 double bond, a structural feature of this compound. This highlights the power of a unified synthetic approach to generate a library of scabronine analogs.

The integration of synthetic chemistry with biological assays is crucial for advancing our understanding of this compound. This synergistic approach allows for:

Structure-Activity Relationship (SAR) Studies: By synthesizing a variety of this compound analogs with systematic structural modifications, researchers can identify the key chemical features required for biological activity. This information is invaluable for designing more potent and selective compounds.

Development of Chemical Probes: Synthetic chemistry can be used to introduce functional groups, such as reporter tags (e.g., fluorophores, biotin) or photoreactive moieties, into the this compound scaffold. These modified versions can then be used in pull-down assays or activity-based protein profiling to identify the direct binding partners of this compound in cells.

Confirmation of Biological Activity: The total synthesis of this compound allows for the unambiguous confirmation that the observed biological effects are indeed due to this specific molecule and not a co-isolated contaminant from the natural source.

Table 2: Key Synthetic Achievements in the Scabronine Family

CompoundKey Synthetic StrategySignificanceReference
(−)-Scabronine GDiastereoselective intramolecular double Michael reaction and Prins cyclizationProvides a pathway to the core tricyclic system of scabronines.Not explicitly provided in search results
(−)-Scabronine DEnantioselective total synthesis using an intermediate from (−)-scabronine G synthesisDemonstrates the utility of a divergent synthetic approach for accessing multiple scabronines. clockss.org clockss.org
(−)-Scabronines G and AOxidative dearomatization/inverse electron demand Diels-Alder reaction cascadeA highly efficient method for constructing the complex scabronine core. nih.gov nih.gov

Advanced Chemical Biology Methodologies Applied to this compound

To fully elucidate the biological functions and therapeutic potential of this compound, advanced chemical biology methodologies can be employed. While specific applications to this compound are not yet widely reported, the following techniques are highly relevant and represent the future direction of research in this area.

Target Identification using "Clickable" Probes: A synthetic analog of this compound bearing a bioorthogonal handle, such as an alkyne or azide, could be synthesized. This "clickable" probe would be introduced to cells, and after it binds to its target(s), a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) can be attached via a click chemistry reaction. The tagged protein-probe complexes can then be isolated and identified using mass spectrometry.

MALDI Mass Spectrometry Imaging (MALDI-MSI): This technique allows for the visualization of the spatial distribution of small molecules within tissue sections. MALDI-MSI could be used to determine where this compound accumulates in the brain after administration, providing insights into its pharmacokinetic and pharmacodynamic properties. researchgate.net

High-Content Imaging and Phenotypic Screening: Automated microscopy and image analysis can be used to screen for the effects of this compound and its analogs on neuronal morphology, such as neurite outgrowth, in a high-throughput manner. This can provide a more comprehensive picture of the compound's effects beyond just NGF secretion.

The application of these advanced methods, in conjunction with traditional synthetic and pharmacological approaches, will be instrumental in unlocking the full potential of this compound as both a research tool and a potential lead compound for the development of novel neurotherapeutics.

Future Directions and Emerging Research Perspectives on Scabronine E

Development of Advanced Synthetic Strategies for Complex Scabronine Analogues

The structural complexity of the scabronine family, characterized by a fused 5-6-7 tricyclic carbon framework and multiple stereocenters, presents a significant challenge for synthetic chemists. escholarship.org While the total synthesis of Scabronine E itself has not been extensively detailed in publicly available literature, the synthetic routes established for its close analogues, such as Scabronine A, D, and G, provide a robust foundation for future work. acs.orgclockss.org

Advanced strategies are moving beyond linear syntheses to more efficient and elegant cascade reactions. Key methodologies that have been successfully employed for analogues include:

Oxidative Dearomatization/Intramolecular Diels-Alder Reaction: This cascade has been effectively used in the stereoselective total synthesis of (-)-scabronine G. escholarship.org

Oxa-Michael/Protonation/Acetalization Cascade: This sequence proved crucial for the first total synthesis of (-)-scabronine A, enabling the construction of its complex oxygenated ring system. escholarship.org

Ring-Expansion and Annulation Strategies: To construct the challenging seven-membered C-ring, methods like SmI2-induced ring expansion and various annulation reactions ([4+3], [5+2]) have been explored. acs.orgmdpi.com

Biomimetic Approaches: Inspired by the proposed biosynthetic pathways of cyathane diterpenoids, researchers are designing syntheses that mimic nature's approach, such as using intramolecular aldol (B89426) reactions to form the strained tricyclic core. nih.gov

Deeper Elucidation of this compound's Upstream and Downstream Molecular Targets

The primary reported biological activity of this compound is its ability to stimulate the synthesis of Nerve Growth Factor (NGF) in rat astroglial cells. creopharm.com.uanih.gov NGF is a critical neurotrophin for the survival, development, and function of neurons, making its inducers potential therapeutic agents for neurodegenerative diseases. clockss.org The precise molecular machinery that this compound hijacks to achieve this effect remains an area of active investigation.

Upstream Targets: Research on the closely related Scabronine G-methylester (SG-ME) offers significant clues. Studies have shown that SG-ME enhances the secretion of neurotrophic factors from 1321N1 human astrocytoma cells by activating atypical protein kinase C-zeta (PKC-ζ). nih.gov This activation leads to the translocation of the transcription factor nuclear factor-kappaB (NF-κB) to the nucleus, where it boosts the expression of NGF and other factors like interleukin-6 (IL-6). nih.gov It is highly probable that this compound operates through a similar upstream mechanism, directly or indirectly modulating PKC-ζ or other kinases that converge on the NF-κB pathway.

Downstream Targets: The NGF synthesized and secreted by glial cells in response to this compound then acts on neurons. The primary downstream receptor for NGF is the high-affinity tyrosine kinase receptor A (TrkA). researchgate.netacs.org Upon NGF binding, TrkA dimerizes and autophosphorylates, initiating several intracellular signaling cascades critical for neuronal survival and differentiation. Key pathways include:

The Ras/MEK/ERK Pathway: This cascade is fundamental for neurite outgrowth. researchgate.net

The PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and suppressing apoptosis. nih.govthieme-connect.com

The PLC-gamma Pathway: This pathway influences calcium signaling and other cellular processes.

Interestingly, a related compound, Scabronine M, acts as an inhibitor of NGF-induced neurite outgrowth by suppressing the phosphorylation of both TrkA and the downstream kinases ERK1/2. researchgate.net This opposing activity within the same family of compounds highlights the subtlety of their structure-activity relationships and underscores the need to precisely map the interaction of this compound with the TrkA signaling complex. Future research will need to confirm if this compound directly interacts with any of these pathway components or if its effects are solely mediated by the induction of NGF.

Exploration of Undiscovered Biological Activities and Therapeutic Potential in Preclinical Models

The established neurotrophic factor-inducing activity of this compound firmly positions it as a candidate for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. creopharm.com.uathieme-connect.com Preclinical models, such as the olfactory bulbectomized mouse model of depression and cognitive dysfunction, have been used to validate the therapeutic potential of analogues like SG-ME, which was shown to improve memory-related behavior and enhance hippocampal cell proliferation. nih.govfrontiersin.org Similar in vivo studies are a logical next step for this compound.

Beyond neurodegeneration, the broader family of cyathane diterpenoids exhibits a wide array of biological activities, suggesting that this compound may have untapped potential. mdpi.comnih.gov Other reported activities for this class of compounds include:

Anti-inflammatory effects: Some cyathanes may exert anti-inflammatory properties, possibly through the inhibition of inducible nitric oxide synthase (iNOS). nih.govmdpi.com

Anticancer activity: Compounds like erinacine A can trigger cancer cell death through the production of reactive oxygen species (ROS) and disruption of the actin cytoskeleton. nih.gov

Antibacterial and antifungal properties. acs.org

Future preclinical research should therefore explore the efficacy of this compound in models of neuroinflammation, various cancers, and infectious diseases. Investigating its effect on different cell types beyond the nervous system could reveal novel therapeutic avenues.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

To gain a comprehensive, unbiased understanding of this compound's cellular effects, the application of "omics" technologies is an essential future direction. These high-throughput methods can provide a global snapshot of molecular changes within a cell or organism upon treatment with the compound.

Proteomics: This technology can be used to identify all the proteins whose expression levels or post-translational modification states (e.g., phosphorylation) change in response to this compound. By treating neuronal or glial cells with this compound and comparing their proteome to untreated cells, researchers could identify novel upstream or downstream targets, confirm the involvement of pathways like PKC-ζ/NF-κB, and uncover unexpected off-target effects.

Metabolomics: This approach analyzes the complete set of small-molecule metabolites. It could reveal how this compound alters the metabolic profile of cells. For example, it could show changes in energy metabolism, lipid synthesis, or amino acid pathways that support neuronal survival and growth, providing a deeper understanding of the functional consequences of its neurotrophic activity.

Transcriptomics: Analyzing the full complement of RNA transcripts (the transcriptome) would provide a comprehensive list of all genes whose expression is up- or down-regulated by this compound, offering a broader view than just focusing on NGF.

Integrating data from these different omics platforms would provide a powerful, systems-level view of this compound's mechanism of action, potentially identifying new biomarkers for its activity and revealing interconnected signaling and metabolic networks that mediate its therapeutic effects.

Computational Approaches in this compound Drug Design and Discovery

Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process for this compound and its analogues. These in silico methods can rationalize experimental findings and guide the design of new, more effective compounds.

Molecular Docking: Once key molecular targets are validated (e.g., PKC-ζ), docking simulations can be performed to predict the binding pose of this compound within the target's active site. This can illuminate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for its activity and explain the different activities of various scabronine analogues like Scabronine M.

Quantitative Structure-Activity Relationship (QSAR): By building a computational model based on the chemical structures and measured biological activities of a series of this compound analogues, QSAR studies can identify the key structural features that are essential for activity. This model can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound when bound to its target protein over time. This can provide insights into the stability of the binding complex and the conformational changes that may occur upon binding, offering a more detailed picture of the mechanism of action at an atomic level.

These computational approaches, used in a feedback loop with chemical synthesis and biological testing, can significantly streamline the journey from a promising natural product to a refined drug candidate. They allow for a more rational design of analogues, reducing the time and resources spent on synthesizing and testing less promising compounds.

Q & A

Q. What methodological approaches are recommended for the isolation and purification of Scabronine E from natural sources?

To isolate this compound, researchers should employ a combination of solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Spectroscopic methods (NMR, MS) are critical for structural validation. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. Raw data should be archived to facilitate replication .

Example Table: Key Parameters for Isolation

TechniqueParametersPurpose
Solvent ExtractionEthanol:Water (7:3), 40°CInitial crude extraction
HPLCC18 column, acetonitrile gradientPurification
NMR Spectroscopy600 MHz, CDCl₃ solventStructural elucidation

Q. How can researchers design experiments to assess this compound’s baseline bioactivity?

Begin with in vitro assays (e.g., cytotoxicity assays using cancer cell lines) to establish dose-response relationships. Include positive/negative controls and triplicate measurements to account for variability. Use ANOVA or t-tests for statistical validation. Reference existing literature to contextualize IC₅₀ values and avoid redundant hypotheses .

Q. What criteria should guide the selection of analytical techniques for this compound quantification?

Prioritize specificity (e.g., HPLC-MS for low-concentration detection), sensitivity (calibration curves with R² > 0.99), and reproducibility (inter-day CV < 5%). Cross-validate results with orthogonal methods (e.g., UV-Vis vs. MS) to minimize instrumental bias .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological mechanisms be resolved?

Conduct systematic reviews to identify confounding variables (e.g., cell line specificity, solvent interactions). Use meta-analysis to aggregate findings, applying random-effects models to account for heterogeneity. Replicate key studies under standardized conditions and publish negative results to reduce publication bias .

Q. What strategies optimize the total synthesis of this compound while minimizing stereochemical uncertainties?

Employ retrosynthetic analysis to identify chiral centers and prioritize asymmetric catalysis (e.g., Sharpless epoxidation). Use computational modeling (DFT) to predict reaction pathways and characterize intermediates via X-ray crystallography. Publish detailed spectral data to enable peer validation .

Q. How should researchers integrate multi-omics data to elucidate this compound’s metabolic pathways?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using bioinformatics pipelines (e.g., KEGG pathway enrichment). Validate hypotheses with CRISPR knockouts or enzyme inhibition assays. Ensure raw data are FAIR-compliant (Findable, Accessible, Interoperable, Reusable) .

Methodological Best Practices

What frameworks ensure rigor in formulating research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to narrow scope. For example:

  • Population: Cancer cell lines vs. normal cells.
  • Intervention: this compound at 10–100 μM.
  • Comparison: Doxorubicin or vehicle control.
  • Outcome: Apoptosis markers (caspase-3 activation). This prevents overly broad or trivial questions .

Q. How can researchers address variability in this compound’s bioactivity across experimental models?

Perform sensitivity analyses to identify model-specific factors (e.g., membrane permeability, efflux pumps). Use transgenic organisms or 3D cell cultures to mimic in vivo conditions. Report all methodological deviations (e.g., serum concentration in cell media) to enhance cross-study comparability .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀. For multivariate data (e.g., omics), apply PCA or machine learning (random forests) to reduce dimensionality. Include effect sizes and confidence intervals to quantify uncertainty .

Q. How should conflicting structural data (e.g., NMR vs. X-ray) be resolved in publications?

Re-examine sample purity and crystallography conditions (e.g., solvent evaporation rates). Use DP4 probability analysis for NMR data or submit structures to repositories like Cambridge Structural Database. Transparently document discrepancies in supplemental materials .

Ethical and Collaborative Considerations

Q. What protocols ensure ethical sourcing and sharing of this compound-related data?

Adhere to Nagoya Protocol guidelines for natural product sourcing. Use repositories like Zenodo for raw data and protocols.io for method details. Cite prior work comprehensively to avoid intellectual property disputes .

Q. How can interdisciplinary teams mitigate bias in this compound research?

Include statisticians for blinded data analysis and ethicists for risk-benefit assessments. Pre-register hypotheses on platforms like Open Science Framework and conduct peer reviews at multiple project stages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.